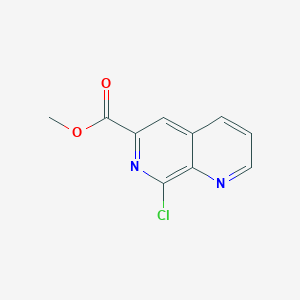
Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a pyridine ring substituted with an imino group and a trifluoromethyl group, along with a sulfanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a trifluoromethylating agent under controlled conditions. The imino group can be introduced through a condensation reaction with an appropriate amine. The sulfanone moiety is often incorporated via oxidation reactions using oxidizing agents like hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The sulfanone moiety can be further oxidized to sulfone derivatives using strong oxidizing agents.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of Imino(pyridin-4-yl)(trifluoromethyl)-l6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imino group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity.
Thiazolidines: Known for their applications in drug discovery .
Uniqueness
The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C6H5F3N2OS |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
imino-oxo-pyridin-4-yl-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)13(10,12)5-1-3-11-4-2-5/h1-4,10H |
InChI-Schlüssel |
KZGONKLKNZBXLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1S(=N)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
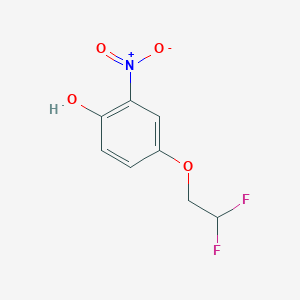
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)

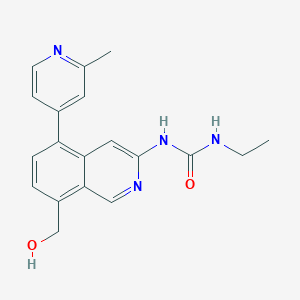
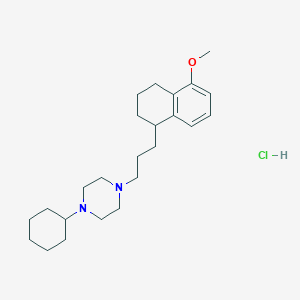
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
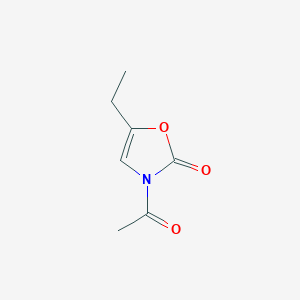
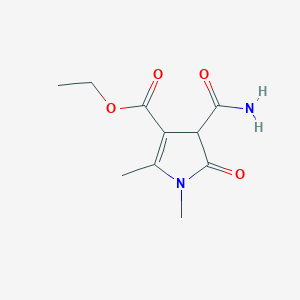
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
